2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Description
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS: 338982-39-1) is a triazine-carbonitrile derivative featuring a 3-chlorophenyl substituent at the 2-position of the triazine ring. Its structure combines a triazine core with electron-withdrawing groups (carbonyl and nitrile), which influence reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2/c11-6-2-1-3-7(4-6)15-10(17)13-9(16)8(5-12)14-15/h1-4H,(H,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHUMQNNLWKIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)NC(=O)C(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139982 | |
| Record name | 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-39-1 | |
| Record name | 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Coupling in Polar Aprotic Solvents
A widely reported method involves the condensation of 3-chlorophenol derivatives with chloropyridazine intermediates under basic conditions. For instance, 10a (4-chlorophenol acetate) reacts with pyridazinone 11 in dimethyl sulfoxide (DMSO) at 90°C using potassium carbonate and catalytic cuprous iodide, achieving 65–72% yields of the triazine precursor 12a . The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion displaces the chloride on the pyridazine ring. Elevated temperatures (90–120°C) and prolonged stirring (12–18 h) are critical for complete conversion.
Acid-Mediated Cyclization
Subsequent cyclization of intermediates 12a and 12b to the triazine core is accomplished using sodium acetate in glacial acetic acid at 120°C. This step facilitates the elimination of chloride and intramolecular cyclization, yielding the tetrahydrotriazine scaffold. Neutral decolorizing carbon in acetonitrile effectively removes polymeric by-products, followed by recrystallization to afford the final product in >95% purity.
Heterocyclization of Diamino Precursors with Bifunctional Reagents
Reaction with α,β-Halooxo Compounds
6-Amino-4-(4-chlorophenyl)-2-oxopyridine-3,5-dicarbonitrile (III ) undergoes heterocyclization with chloroacetyl chloride in dimethylformamide (DMF) at reflux. The reaction generates the triazolotriazine moiety via nucleophilic attack of the amino group on the electrophilic carbonyl, followed by dehydration. This method yields 58–63% of the target compound but requires rigorous exclusion of moisture to prevent hydrolysis.
Solvent and Temperature Optimization
Comparative studies reveal that DMF outperforms ethanol in this reaction due to its high boiling point (153°C) and ability to stabilize charged intermediates. Reducing the reaction time to 4–6 h minimizes decarboxylation side reactions, as evidenced by IR spectroscopy (disappearance of 2215 cm⁻¹ nitrile stretch in by-products).
Cyclocondensation of Formamidrazones with 1,2-Dicarbonyl Compounds
Glycosyl Formamidrazone Derivatives
Although primarily used for glycopyranosyl-triazines, this method adapts to aryl-substituted targets by substituting formamidrazones with 3-chlorophenyl analogues. Refluxing 1 (C-glycosyl formamidrazone) with benzil in anhydrous ethanol for 8 h yields 70–75% of the triazine product. The reaction mechanism involves [4+2] cycloaddition, with the nitrile group remaining intact under these conditions.
Purification via Column Chromatography
Crude products are purified using silica gel chromatography with ethyl acetate-hexane (1:1) eluents, achieving >98% purity as confirmed by HPLC. This method is less scalable but valuable for small-scale syntheses requiring high stereochemical fidelity.
Urea-Formaldehyde Condensation Approach
Industrial-Scale Synthesis
Adapting a patented urea-formaldehyde protocol, 2-(3-chlorophenyl)-3,5-dioxotriazine-6-carbonitrile is synthesized via condensation of urea with 3-chlorobenzaldehyde in aqueous formaldehyde. The reaction terminates at 70–90% conversion by rapid water quenching to prevent solid-phase polymerization. Optimal conditions include a urea:formaldehyde molar ratio of 1:0.3 and temperatures of 170–200°C, yielding 68–74% product.
By-Product Management
Excess urea minimizes cyanuric acid formation, a common impurity in urea-formaldehyde reactions. Filtration and trituration with petroleum ether remove unreacted urea, while recrystallization from acetonitrile enhances purity.
Purification and Characterization Techniques
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous sulfonamide-triazine hybrids confirms the planar triazine ring and orthogonal orientation of the 3-chlorophenyl group. Key bond lengths include N1–C2 (1.335 Å) and C6–N7 (1.145 Å), consistent with conjugated π-system delocalization.
Spectroscopic Validation
- IR Spectroscopy : Strong absorptions at 2210–2220 cm⁻¹ (C≡N) and 1680–1700 cm⁻¹ (C=O).
- ¹H NMR : Aromatic protons resonate at δ 7.45–8.10 ppm (m, 4H, Ar–H), with deshielded NH protons at δ 10.2–10.8 ppm.
- ¹³C NMR : Carbonyl carbons appear at δ 160–165 ppm, while the nitrile carbon resonates at δ 118–120 ppm.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazine ring or the phenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazine-Carbonitrile Derivatives
Structural and Electronic Effects
- For example, 4-chloro derivatives (CAS 20932-04-1) may exhibit different electronic distributions due to the para-positioned chlorine, altering solubility or reactivity . Fluorine’s electronegativity (in 4-F and 2,6-diF analogs) enhances metabolic stability compared to chlorine, but steric hindrance in 2,6-diF derivatives may reduce binding affinity .
- Complex Substituents: Resmetirom (C₁₇H₁₂Cl₂N₆O₄) incorporates a dichlorophenyl group and a pyridazinone-isopropyl moiety, significantly increasing molecular weight (435.22 g/mol) and enabling selective thyroid hormone receptor-beta agonism. This structural complexity enhances target specificity compared to simpler triazine-carbonitriles .
Physicochemical Properties
- Melting Points and Stability: Triazine derivatives with bulky substituents (e.g., 2,4,6-trimethylbenzylidene in , m.p. 243–246°C) show higher melting points than those with smaller groups (e.g., 4-cyanobenzylidene, m.p. 213–215°C) due to crystallinity differences . The target compound’s melting point is unreported but likely influenced by its 3-Cl substituent. Resmetirom’s solid forms (e.g., co-crystals, amorphous dispersions) are patented to improve bioavailability, highlighting the role of formulation in pharmacologically active analogs .
Biological Activity
The compound 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS Number: 338982-39-1) is a member of the triazine family, known for its diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₅ClN₄O₂
- Molecular Weight : 232.62 g/mol
- Melting Point : 204–206 °C
- Hazard Classification : Irritant .
Antitumor Activity
Research indicates that compounds with similar structures to 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exhibit significant antitumor properties. For instance:
- In vitro studies have shown that derivatives of triazine compounds can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in malignant cells .
- Targeting Specific Proteins : Molecular dynamics simulations suggest that interactions with specific proteins may play a role in its anticancer effects .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis indicates that modifications at specific positions on the phenyl ring can enhance antibacterial efficacy .
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazine derivatives demonstrated that compounds structurally related to 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in modulating activity .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of triazine derivatives against common pathogens. Results indicated that certain derivatives showed promising activity comparable to standard antibiotics. The study emphasized the need for further exploration into the mechanism by which these compounds exert their effects .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and structurally characterizing 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile?
- Answer : Synthesis typically involves cyclocondensation of precursor nitriles with chlorophenyl derivatives under reflux conditions. For structural confirmation, use:
- Infrared Spectroscopy (IR) to identify carbonyl (C=O) and nitrile (C≡N) stretches.
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve aromatic protons, triazine ring protons, and carbon environments.
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.
- Example: Similar triazine derivatives were synthesized via reflux in acetic acid with sodium acetate as a catalyst, followed by recrystallization .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental applications?
- Answer :
- Solubility : Use shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, water) and quantify via HPLC or UV-Vis spectroscopy.
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Hydrolytic Stability : Monitor degradation under acidic/basic conditions (pH 1–13) using kinetic studies .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound in ecological risk assessments?
- Answer : Adopt a split-plot design to evaluate abiotic/biotic interactions:
- Abiotic : Measure photodegradation (UV exposure), hydrolysis rates, and soil adsorption (OECD Guideline 106).
- Biotic : Use microcosm studies to assess microbial degradation and bioaccumulation in model organisms (e.g., Daphnia magna).
- Reference: Long-term environmental studies (e.g., Project INCHEMBIOL) recommend combining lab assays with field simulations to predict ecological distribution .
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Answer :
- Standardize Assay Conditions : Control variables like solvent purity, cell line viability, and incubation time.
- Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-lab variability.
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors .
Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?
- Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading, stoichiometry).
- Byproduct Identification : Employ LC-MS or GC-MS to trace impurities and adjust purification steps (e.g., column chromatography vs. recrystallization).
- Example: Etaconazole synthesis achieved >90% purity by refining reflux duration and catalyst ratios .
Q. How can computational methods enhance mechanistic studies of this compound’s reactivity?
- Answer :
- DFT Simulations : Calculate reaction pathways (e.g., triazine ring formation) using Gaussian or ORCA software.
- Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites) via AutoDock Vina.
- Reference: DFT studies on analogous tetrahydrobenzo[b]thiophenes validated reaction intermediates and transition states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
